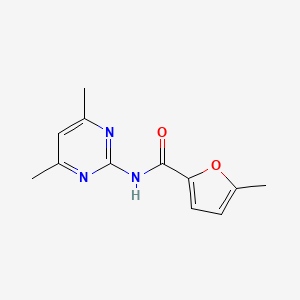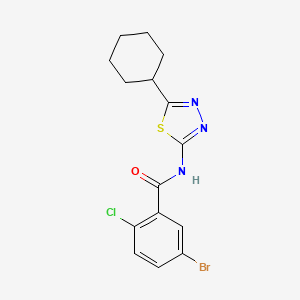
N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-2-furamide
Overview
Description
N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-2-furamide, also known as DMF, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. DMF is a member of the furan class of compounds and has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-2-furamide is not fully understood, but it is believed to work by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is involved in the regulation of cellular defense mechanisms against oxidative stress and inflammation. N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-2-furamide has also been shown to modulate the activity of various enzymes and signaling pathways involved in cellular metabolism and immune function.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-2-furamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and immunomodulatory properties. N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-2-furamide has also been shown to modulate the activity of various enzymes involved in cellular metabolism and energy production. Additionally, N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-2-furamide has been found to have neuroprotective effects and to promote the regeneration of damaged nerve cells.
Advantages and Limitations for Lab Experiments
N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-2-furamide has several advantages for use in lab experiments. It is relatively stable and easy to handle, and it has been extensively studied, with a large body of literature available on its properties and potential applications. However, N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-2-furamide also has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are many potential future directions for research on N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-2-furamide. One area of interest is the development of new synthetic methods for N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-2-furamide that are more efficient and environmentally friendly. Another area of interest is the further study of N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-2-furamide's potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, there is a need for further research on the mechanisms of action of N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-2-furamide and its effects on cellular metabolism and immune function.
Scientific Research Applications
N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-2-furamide has been widely used in scientific research as a tool to study various biochemical and physiological processes. It has been shown to have potential applications in the treatment of various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-2-furamide has also been studied for its potential use as an anti-cancer agent and as a neuroprotective agent.
properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-5-methylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-6-8(2)14-12(13-7)15-11(16)10-5-4-9(3)17-10/h4-6H,1-3H3,(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKDVGASDHWHBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=NC(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49736802 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-5-methylfuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(1-piperidinylcarbonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4179421.png)
![1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}azocane](/img/structure/B4179449.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-bromobenzamide](/img/structure/B4179450.png)
![2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B4179452.png)
![2-(2-chloro-6-fluorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4179461.png)
![3-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4179464.png)
![1-[2-(2-methoxyphenoxy)propanoyl]piperidine](/img/structure/B4179468.png)
![N-[3-(1H-pyrazol-1-yl)propyl]cyclobutanecarboxamide](/img/structure/B4179469.png)
![N-(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5-dimethyl-2-thienyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4179470.png)
![N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide](/img/structure/B4179480.png)

![N-(2-methoxy-4-nitrophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4179495.png)
![2-ethyl-1-[(2-nitrophenyl)acetyl]piperidine](/img/structure/B4179504.png)